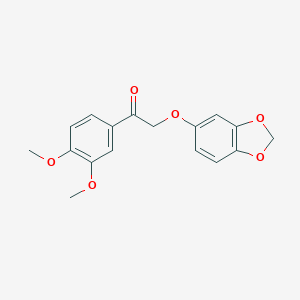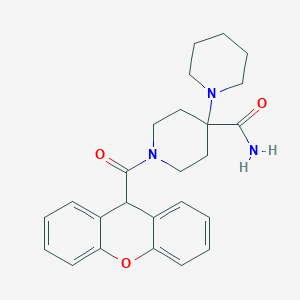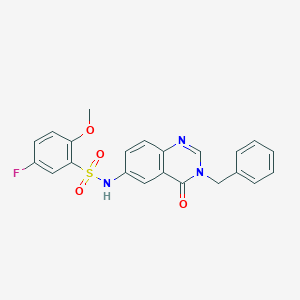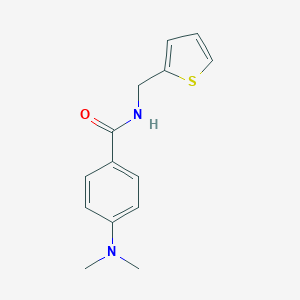![molecular formula C24H24ClNO5S B263259 7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE](/img/structure/B263259.png)
7-{[(7-CHLOROQUINOLIN-4-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that combines the structural features of quinoline and benzofuran
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method is the click synthesis approach, which utilizes ultrasound irradiation to facilitate the reaction . The process begins with the preparation of 7-chloroquinoline derivatives, which are then subjected to nucleophilic substitution reactions with various thiol compounds to introduce the sulfanyl group. The final step involves the cyclization of the intermediate product to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the application of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
化学反应分析
Types of Reactions
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds .
科学研究应用
7-{[(7-Chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
作用机制
The mechanism of action of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with various molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . For its anticancer activity, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Artemisinin: Another antimalarial compound with a different mechanism of action.
Quinoline derivatives: Various derivatives with modifications on the quinoline ring, such as 7-chloroquinoline.
Uniqueness
The uniqueness of 7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-triethoxy-1,3-dihydro-2-benzofuran-1-one lies in its combined structural features of quinoline and benzofuran, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhanced efficacy in certain therapeutic areas .
属性
分子式 |
C24H24ClNO5S |
|---|---|
分子量 |
474 g/mol |
IUPAC 名称 |
7-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H24ClNO5S/c1-4-28-21-16-12-31-24(27)20(16)17(22(29-5-2)23(21)30-6-3)13-32-19-9-10-26-18-11-14(25)7-8-15(18)19/h7-11H,4-6,12-13H2,1-3H3 |
InChI 键 |
CDLZHEKFUCJZSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC |
规范 SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=C4C=CC(=CC4=NC=C3)Cl)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)



![[2-Oxo-2-({4-[(pyridin-2-ylamino)carbonyl]phenyl}amino)ethoxy]acetic acid](/img/structure/B263189.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![1-(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methoxy}phenyl)propan-1-one](/img/structure/B263198.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1-naphthyl)-2-pyrrolidinecarboxamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
